molecular formula C22H20O3 B5698595 6-benzyl-2,3,5,9-tetramethyl-7H-furo[3,2-g]chromen-7-one

6-benzyl-2,3,5,9-tetramethyl-7H-furo[3,2-g]chromen-7-one

Cat. No.: B5698595
M. Wt: 332.4 g/mol
InChI Key: XZGYARHQFBBUNL-UHFFFAOYSA-N
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Description

6-benzyl-2,3,5,9-tetramethyl-7H-furo[3,2-g]chromen-7-one is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound belongs to the furochromen family, characterized by a fused furan and chromen ring system, which contributes to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-benzyl-2,3,5,9-tetramethyl-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate benzyl and methyl-substituted precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability, ensuring consistent production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

6-benzyl-2,3,5,9-tetramethyl-7H-furo[3,2-g]chromen-7-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while substitution reactions may produce halogenated or alkylated products .

Scientific Research Applications

6-benzyl-2,3,5,9-tetramethyl-7H-furo[3,2-g]chromen-7-one has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 6-benzyl-2,3,5,9-tetramethyl-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets and pathways. These interactions may include binding to enzymes, receptors, or other biomolecules, leading to modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-benzyl-2,3,5,9-tetramethyl-7H-furo[3,2-g]chromen-7-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

IUPAC Name

6-benzyl-2,3,5,9-tetramethylfuro[3,2-g]chromen-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20O3/c1-12-15(4)24-20-14(3)21-18(11-17(12)20)13(2)19(22(23)25-21)10-16-8-6-5-7-9-16/h5-9,11H,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZGYARHQFBBUNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C(C3=C(C=C12)C(=C(C(=O)O3)CC4=CC=CC=C4)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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